N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a chemical compound with the molecular formula and a molecular weight of approximately 165.24 g/mol. It is classified as an indazole derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. The compound is recognized by its CAS number 26396-86-1 and has been studied for its pharmacological properties, particularly in relation to its mechanisms of action and synthesis methods.
The synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine can be achieved through various methods. A common approach involves the cyclization of substituted benzamidines or aminohydrazones under reductive conditions. This reaction can utilize organophosphorus reagents to facilitate the formation of the indazole core.
Technical Details:
In industrial settings, these synthetic routes may be optimized for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up production efficiently while maintaining quality.
N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine features a bicyclic structure characteristic of indazoles, which consists of a five-membered ring fused to a six-membered ring. The presence of two methyl groups at the nitrogen positions contributes to its unique properties.
Data:
N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine can participate in various chemical reactions:
The reactivity of this compound allows for modifications that can tailor its biological activity for specific applications in medicinal chemistry.
The mechanism of action for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine involves its interaction with biological targets such as enzymes or receptors. This compound may modulate various signaling pathways by binding to specific proteins or influencing enzymatic activity.
Data:
Research indicates that indazole derivatives like this one may exhibit effects on neurotransmitter systems and could potentially be developed into therapeutic agents for neurological disorders.
While specific physical properties such as density and melting point are not universally reported for this compound, it is understood that indazole derivatives generally exhibit moderate solubility in organic solvents.
Key chemical properties include:
These properties suggest potential bioavailability and permeability characteristics relevant for drug development.
N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine has potential applications in scientific research and pharmacology:
The synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine (CAS 17289-49-5) primarily leverages cyclohexanone derivatives as key precursors. A pivotal route involves the condensation of 1,3-cyclohexanediones with monosubstituted hydrazines under acidic conditions, forming the tetrahydroindazole scaffold. This method, optimized by researchers at Savitribai Phule Pune University, achieves yields exceeding 85% when using substituted hydrazines in methanol/acetic acid solvent systems [1]. Alternative pathways include cyclocondensation reactions between N-methylhydrazine and 3-aminocyclohexanone derivatives, though this approach requires precise temperature control (60–80°C) to prevent dimerization [6].
Recent innovations focus on transition-metal-catalyzed strategies. Palladium-mediated C–N coupling enables direct functionalization at the indazole C4 position, facilitating the synthesis of analogs like 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1375473-42-9) . However, challenges persist in achieving selective amination at the C3 position without protecting group strategies, as the amine group exhibits competing reactivity.
Table 1: Key Synthetic Methods for Tetrahydroindazole Core
Starting Material | Reagents/Conditions | Key Product | Yield (%) |
---|---|---|---|
1,3-Cyclohexanedione | N-Methylhydrazine/MeOH/H+ | 4,5,6,7-Tetrahydro-1H-indazol-3-amine | 85 |
2-Acetyl-1,3-cyclohexanedione | Methylhydrazine/Reflux | 3-Acetyl-1-methyltetrahydroindazole | 72 |
3-Aminocyclohexanone | N-Methylhydrazine/DMF/100°C | Target compound (CAS 17289-49-5) | 68 |
Regioselectivity in N-alkylation presents significant synthetic hurdles due to the presence of two nitrogen atoms (N1 and N2) in the indazole ring. Experimental and computational studies confirm that methylation preferentially occurs at the pyrazole-type N1 nitrogen under basic conditions (K₂CO₃/DMF), forming the 1H-tautomer [6]. This preference arises from the higher nucleophilicity of N1 and steric accessibility, as evidenced by ¹³C NMR shifts at δ 132–133 ppm for N1-methylated compounds versus δ 123–124 ppm for N2 isomers [1].
The exocyclic amine group at C3 undergoes efficient modification via reductive amination or acylation. Treatment with aldehydes/NaBH₄ yields secondary amines (e.g., N-benzyl derivatives), while acylation with sulfonyl chlorides produces sulfonamides. Notably, dimethylamine introduction employs dimethylformamide dimethyl acetal (DMFDMA) as a reagent, enabling one-step conversion to the N,N-dimethylamino analog [6].
Mechanistic Insight: Tautomeric equilibrium (1H vs. 2H forms) governs reactivity. Polar solvents (e.g., DMSO) stabilize the 1H-tautomer by 2.5-fold due to higher dipole moments (calculated Δμ = 3.2 D), directing electrophiles to N1 [6].
Solvent-free methodologies markedly improve the sustainability profile of tetrahydroindazole synthesis. Microwave-assisted cyclocondensation of hydrazines with diketones reduces reaction times from hours to minutes (5–10 min at 150 W) while maintaining yields >80% . Catalytic innovations include employing recyclable Amberlyst-15 solid acid catalysts in place of corrosive HCl, minimizing waste generation.
Solvent substitution strategies demonstrate significant reductions in Process Mass Intensity (PMI). Replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps lowers PMI by 40%, while water-based crystallization achieves >99% purity without halogenated solvents . The E-factor (kg waste/kg product) for these optimized routes falls to 8–12, outperforming conventional syntheses (E-factor >25).
Table 2: Green Chemistry Metrics for Optimization Strategies
Parameter | Conventional Method | Optimized Method | Improvement |
---|---|---|---|
Reaction Time | 6–8 hours | 10 min (microwave) | 98% reduction |
Solvent Volume | 50 mL/g substrate | 8 mL/g (CPME) | 84% reduction |
E-Factor | 28 | 9 | 68% reduction |
Catalyst Recyclability | Not applicable | 5 cycles (Amberlyst-15) | Zero waste |
Stereoselectivity in 4,5,6,7-tetrahydroindazoles arises from conformational locking via sp³-hybridized carbons. The saturated ring adopts twist-boat or chair conformations, with substituents at C4/C7 dictating stereochemistry. X-ray crystallography of analog 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1094844-96-8) reveals trans-diaxial orientation of the C4-amine and bridgehead hydrogens, minimizing 1,3-diaxial strain [3] [6].
Computational studies (DFT/B3LYP) identify two stable conformers for the target compound differing by ΔG = 1.8 kcal/mol. The global minimum features equatorial positioning of the C3-amine group, while axial orientation raises energy by 2.3 kcal/mol due to van der Waals repulsions. Chiral resolutions remain challenging without auxiliary groups; however, enzymatic kinetic separation using lipases shows promise for enantiopure derivatives [6].
Stability Consideration: Cold-chain transportation (2–8°C) is recommended for stereochemically sensitive analogs to prevent epimerization at C4, particularly for compounds with chiral amine substituents [3].
Derivatization of the C3-amine group significantly modulates biological activity. Acylation with 4-(dimethylsulfamoyl)benzoyl chloride yields N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide derivatives (e.g., CAS 1448037-94-2), which exhibit enhanced antimicrobial profiles against S. aureus and E. coli . Structure–Activity Relationship (SAR) studies reveal:
Mannich reactions with formaldehyde/morpholine generate water-soluble analogs, facilitating in vitro testing. Molecular docking confirms that N-acyl derivatives bind DNA gyrase (PDB: 1KZN) via H-bonding with Ser1084 and hydrophobic interactions with the pyrimidine-binding pocket [1] .
Table 3: Bioactive Derivatives of the Target Compound
Derivative | Biological Activity | Molecular Weight | Key Structural Feature |
---|---|---|---|
N-Benzoyl | Antibacterial (MIC: 8 µg/mL) | 265.33 | Amide linkage |
N-(4-Sulfamoylbenzyl) | COX-2 inhibition (IC₅₀: 0.8 µM) | 376.48 | Sulfonamide group |
N,N-Diethyl | Antiviral (EC₅₀: 12 µM) | 207.29 | Tertiary amine |
3-[(5-Nitrofuran-2-yl)methylidene]hydrazine | Antifungal (IC₅₀: 3.2 µM) | 305.34 | Nitroheterocyclic system |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0